5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that features both pyridazinone and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the pyridazinone ring followed by the construction of the oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid
- 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile
Uniqueness
What sets 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid apart is its unique combination of the pyridazinone and oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H4N4O4 |
---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
5-(6-oxo-1H-pyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-4-2-1-3(9-10-4)6-8-5(7(13)14)11-15-6/h1-2H,(H,10,12)(H,13,14) |
InChI Key |
FAYZOIKOYHVALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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